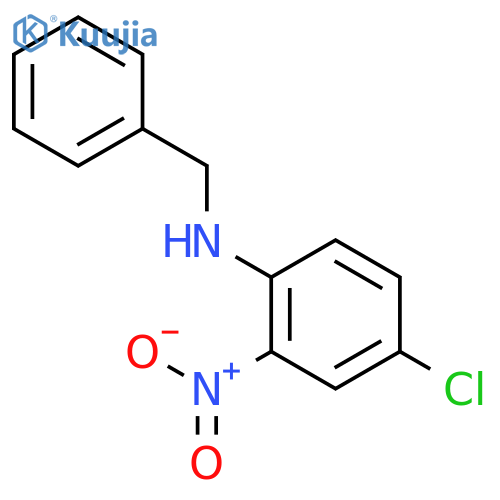

Cas no 10066-18-9 (N-benzyl-4-chloro-2-nitroaniline)

10066-18-9 structure

商品名:N-benzyl-4-chloro-2-nitroaniline

CAS番号:10066-18-9

MF:C13H11ClN2O2

メガワット:262.691642045975

MDL:MFCD01051337

CID:1126153

PubChem ID:2853191

N-benzyl-4-chloro-2-nitroaniline 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, N-(4-chloro-2-nitrophenyl)-

- N-benzyl-4-chloro-2-nitroaniline

- DTXSID00386114

- SCHEMBL2465858

- EN300-236030

- F9995-0228

- STK498390

- AKOS000560083

- VU0549322-1

- 8F-306S

- 10066-18-9

- MFCD01051337

-

- MDL: MFCD01051337

- インチ: InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

- InChIKey: LTSBSRAZIKXNMH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 262.05103

- どういたいしつりょう: 262.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 57.8Ų

じっけんとくせい

- PSA: 55.17

- LogP: 4.45650

N-benzyl-4-chloro-2-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-236030-0.05g |

N-benzyl-4-chloro-2-nitroaniline |

10066-18-9 | 95% | 0.05g |

$202.0 | 2024-06-19 | |

| Enamine | EN300-236030-1.0g |

N-benzyl-4-chloro-2-nitroaniline |

10066-18-9 | 95% | 1.0g |

$241.0 | 2024-06-19 | |

| TRC | B125403-25mg |

N-Benzyl-4-chloro-2-nitroaniline |

10066-18-9 | 25mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-236030-5g |

N-benzyl-4-chloro-2-nitroaniline |

10066-18-9 | 5g |

$701.0 | 2023-09-15 | ||

| Enamine | EN300-236030-10g |

N-benzyl-4-chloro-2-nitroaniline |

10066-18-9 | 10g |

$1040.0 | 2023-09-15 | ||

| A2B Chem LLC | AA03176-500mg |

N-Benzyl-4-chloro-2-nitroaniline |

10066-18-9 | >95% | 500mg |

$302.00 | 2024-04-20 | |

| A2B Chem LLC | AA03176-1g |

N-Benzyl-4-chloro-2-nitroaniline |

10066-18-9 | >95% | 1g |

$459.00 | 2024-04-20 | |

| abcr | AB581872-500mg |

N-Benzyl-4-chloro-2-nitroaniline; . |

10066-18-9 | 500mg |

€215.40 | 2024-08-02 | ||

| abcr | AB581872-1g |

N-Benzyl-4-chloro-2-nitroaniline; . |

10066-18-9 | 1g |

€389.60 | 2024-08-02 | ||

| Enamine | EN300-236030-2.5g |

N-benzyl-4-chloro-2-nitroaniline |

10066-18-9 | 95% | 2.5g |

$474.0 | 2024-06-19 |

N-benzyl-4-chloro-2-nitroaniline 関連文献

-

Damodara N. Kommi,Pradeep S. Jadhavar,Dinesh Kumar,Asit K. Chakraborti Green Chem. 2013 15 798

10066-18-9 (N-benzyl-4-chloro-2-nitroaniline) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10066-18-9)N-benzyl-4-chloro-2-nitroaniline

清らかである:99%/99%

はかる:1g/5g

価格 ($):158/634